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An In-depth Technical Guide on the Core Principles of Inclusion Complex Formation with

Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Introduction
Sulfobutylether-β-cyclodextrin (SBE-β-CD), a chemically modified derivative of β-cyclodextrin,

has emerged as a critical and versatile excipient in modern drug development.[1][2] Marketed

commercially as Captisol®, this polyanionic cyclic oligosaccharide is composed of seven

glucopyranose units forming a truncated cone or torus-like structure.[2][3] The modification

involves the substitution of hydroxyl groups with sulfobutyl ether chains, which imparts

significant advantages over its parent molecule, β-cyclodextrin.[4] These benefits include

markedly increased aqueous solubility (over 50-fold greater than β-CD), improved stability,

enhanced biocompatibility, and a favorable safety profile, making it suitable for various routes

of administration, including parenteral.[1][2][3][5]

The primary function of SBE-β-CD in pharmaceutical formulations is to form non-covalent,

dynamic inclusion complexes with a wide array of drug molecules (guests).[1][6] By

encapsulating a poorly soluble guest molecule within its internal cavity, SBE-β-CD can

significantly enhance the drug's solubility, dissolution rate, chemical stability, and bioavailability,

while potentially reducing drug-induced irritation and toxicity.[1][7][8] This technical guide

provides a comprehensive overview of the fundamental principles governing the formation of

these inclusion complexes, detailed experimental protocols for their characterization, and a

summary of the key thermodynamic and stoichiometric parameters.
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Core Principles of Inclusion Complex Formation
The formation of an inclusion complex is a dynamic equilibrium process where a guest

molecule is enveloped, either partially or wholly, within the host SBE-β-CD cavity. This

spontaneous process is governed by the sum of several weak, non-covalent interactions.

Molecular Structure of SBE-β-CD
The structure of SBE-β-CD is central to its function. It possesses a hydrophilic outer surface,

decorated with the negatively charged sulfobutyl ether groups, which ensures high water

solubility.[8][9] In contrast, the interior of the cavity, lined with glycosidic oxygen bridges and

hydrogen atoms, is relatively non-polar or hydrophobic.[8][10] This structural duality allows the

SBE-β-CD molecule to act as a hydrophilic carrier for lipophilic drugs, effectively creating a

water-soluble "container" for molecules that would otherwise have poor aqueous solubility.[1]

Driving Forces for Complexation
The encapsulation of a guest molecule is not driven by a single force but rather by a

combination of synergistic, non-covalent interactions.[11][12][13]

Hydrophobic Interactions and the Role of Water: The primary driving force for complex

formation in aqueous solutions is the hydrophobic effect.[8][11][13] The SBE-β-CD cavity is

initially occupied by "high-energy" water molecules, which are enthalpically unfavored due to

the lack of extensive hydrogen bonding within the non-polar environment. The inclusion of a

less polar guest molecule is energetically favorable as it allows for the displacement of these

water molecules into the bulk solvent, where they can form more stable hydrogen bonds.

This release of water molecules is an entropy-favored process and a major contributor to the

overall stability of the complex.[8][11][13]

Van der Waals Forces: Once the guest molecule is positioned within the cavity, van der

Waals interactions (induced dipole-induced dipole forces) between the guest and the atoms

lining the cyclodextrin cavity contribute significantly to the stability of the complex.[10][12][13]

The strength of these interactions is highly dependent on the "fit" of the guest within the host

cavity; a snug fit maximizes these attractive forces.

Hydrogen Bonding: While the cavity itself is hydrophobic, the hydroxyl groups at the rims of

the cyclodextrin can form hydrogen bonds with suitable functional groups on the guest
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molecule, further stabilizing the complex.[10][12][13]

Electrostatic Interactions: The anionic sulfobutyl ether groups on the exterior of SBE-β-CD

introduce electrostatic interactions. These negatively charged groups can repel anionic guest

molecules, leading to weaker binding, while showing a greater affinity for neutral or cationic

guests.[14]

Release of Conformational Strain: The native cyclodextrin ring may exist in a slightly strained

conformation. The inclusion of a guest molecule can sometimes relieve this strain, providing

an additional, albeit smaller, energetic contribution to the complexation process.[13]

Thermodynamics of Complexation
The formation of an inclusion complex is a thermodynamically spontaneous process,

characterized by a negative Gibbs free energy change (ΔG). This is governed by the balance

between enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation: ΔG = ΔH -

TΔS.

Enthalpy Change (ΔH): This term reflects the change in heat content. A negative

(exothermic) ΔH is generally favorable and arises from the formation of stable van der Waals

forces and hydrogen bonds between the host and guest.[10]

Entropy Change (ΔS): This term reflects the change in randomness or disorder. A positive

(favorable) ΔS is often driven by the release of the ordered, high-energy water molecules

from the cyclodextrin cavity into the bulk solvent.[11]

The overall process is typically enthalpy-driven, entropy-driven, or a combination of both,

depending on the specific host-guest system.[10]

Factors Influencing Complex Formation
The efficiency and stability of the inclusion complex are influenced by several factors:

Guest Molecule Properties: The size, shape, and polarity of the guest molecule are critical. It

must be able to fit, at least partially, inside the SBE-β-CD cavity. Highly hydrophobic

molecules tend to form more stable complexes.
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SBE-β-CD Properties: The degree of substitution (DS), which is the average number of

sulfobutyl groups per cyclodextrin molecule, can influence complexation. The DS affects both

the steric bulk at the cavity entrance and the overall charge of the molecule, which can either

enhance or decrease binding affinity depending on the guest.[15][16]

Environmental Factors: pH, temperature, and the presence of co-solvents can alter the

equilibrium of complex formation by affecting the ionization state of the guest or host and

modifying the interactions between them.[17]

Data Presentation: Stoichiometry and Stability
Constants
The stoichiometry of an inclusion complex refers to the molar ratio of the host (SBE-β-CD) to

the guest (drug). The most common stoichiometry is 1:1.[18] The stability of this complex is

quantified by the apparent stability constant (K_s_ or K_1:1_), with higher values indicating

stronger binding affinity.

Guest
Molecule
(Drug)

Stoichiometry
(Host:Guest)

Apparent
Stability
Constant
(K_s_ or
K_1:1_) (M⁻¹)

Method Reference

Phloretin 1:1 15,856 Phase Solubility [5]

Diclofenac

Sodium
1:1 5009.57 ± 54.42 Phase Solubility [18]

Betulinic Acid

Derivatives
1:1 19,200 ± 103 Fluorescence [19]

Docetaxel 1:1 127.6 Phase Solubility [20]

Spiro[cyclopropa

ne-1,3′-

oxindoles]

1:1 245 ± 9 Phase Solubility [21]

Bupivacaine 1:1 13.2 Phase Solubility [3]
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Experimental Protocols for Characterization
Several analytical techniques are employed to confirm the formation of an inclusion complex

and to determine its stoichiometry, stability, and structure.

Phase Solubility Studies
This is the most common method for determining the stoichiometry and apparent stability

constant (K_s_) of a complex in solution. The method is based on the principle that the

formation of a water-soluble inclusion complex will increase the apparent solubility of a poorly

soluble guest.

Methodology (Higuchi and Connors Method):[22]

Preparation: Prepare a series of aqueous solutions with increasing concentrations of SBE-β-

CD.

Equilibration: Add an excess amount of the guest drug to each SBE-β-CD solution. These

suspensions are then agitated (e.g., in a shaker bath) at a constant temperature for a set

period (typically 24-72 hours) to ensure equilibrium is reached.

Separation & Analysis: After equilibration, filter the suspensions (e.g., using a 0.45 µm

syringe filter) to remove the undissolved drug.

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable

analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Plotting: Plot the concentration of the dissolved guest molecule (y-axis) against the

concentration of SBE-β-CD (x-axis).

Interpretation: The resulting phase solubility diagram is analyzed. A linear relationship (A_L_-

type plot) is indicative of a 1:1 complex.[20] The slope of this line is used to calculate the

stability constant K_s_ using the following equation:

K_s_ = slope / (S₀ * (1 - slope))

where S₀ is the intrinsic solubility of the drug in the absence of SBE-β-CD.[20]
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Job's Plot (Continuous Variation Method)
Job's plot is a spectroscopic method used to independently verify the stoichiometry of the host-

guest complex.

Methodology:[22][23]

Stock Solutions: Prepare equimolar stock solutions of the guest drug and SBE-β-CD in a

suitable solvent.

Sample Preparation: Prepare a series of solutions by mixing the stock solutions in varying

molar fractions (R), from 0 to 1, while keeping the total molar concentration constant. The

molar fraction R is defined as: R = [Guest] / ([Guest] + [Host]).

Spectroscopic Measurement: Measure a physical property that changes upon complexation,

such as UV-Vis absorbance, at the wavelength of maximum absorbance (λ_max_) for the

guest.

Data Plotting: Plot the change in the measured property (e.g., ΔAbsorbance) multiplied by

the molar fraction R (ΔA x R) against R.[23]

Interpretation: The value of R at which the maximum deviation occurs indicates the

stoichiometry of the complex. For a 1:1 complex, the maximum will be at R = 0.5; for a 1:2

complex, at R = 0.33; and for a 2:1 complex, at R = 0.66.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides direct structural evidence of inclusion by detecting changes in the chemical

environment of the host and guest protons upon complexation.

Methodology:

¹H NMR: The formation of an inclusion complex is confirmed by observing changes in the

chemical shifts (Δδ) of the protons of both the guest and the host. Protons of the guest

molecule that are inserted into the SBE-β-CD cavity will experience a different magnetic

environment, leading to a shift in their resonance signals (typically upfield).[24][25][26]

Similarly, the inner protons of the SBE-β-CD cavity (H3 and H5) will also show chemical shift

changes.
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2D ROESY/NOESY: Two-dimensional Rotating-frame Overhauser Effect Spectroscopy

(ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof

of inclusion. These experiments detect through-space correlations between protons that are

in close proximity (< 5 Å). The presence of cross-peaks between the protons of the guest

molecule and the inner-cavity protons of SBE-β-CD is unambiguous evidence that the guest

is located inside the cavity.[5][26][27]

Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that provides a complete thermodynamic profile of the binding

interaction in a single experiment. It directly measures the heat released or absorbed during

the binding event.

Methodology:[28][29]

Setup: The host (SBE-β-CD) solution is placed in the sample cell of the calorimeter, and the

guest (drug) solution is loaded into a titration syringe. The reference cell contains the same

buffer as the sample cell.[29]

Titration: The guest solution is injected into the host solution in small, precise aliquots.

Heat Measurement: The instrument measures the minute temperature changes that occur

upon each injection as the complex forms. The heat change (released or absorbed) is

recorded.

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio

of guest to host) is fitted to a binding model. This analysis yields the binding constant (K_a_),

the stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free

energy (ΔG) and entropy (ΔS) can be calculated.[28][29]

Solid-State Characterization
Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD),

and Fourier-Transform Infrared (FT-IR) Spectroscopy are used to confirm complex formation in

the solid state (e.g., after freeze-drying). The disappearance of the guest's characteristic

melting peak (DSC) or crystalline diffraction peaks (PXRD) suggests the formation of an

amorphous inclusion complex.[18][22][30][31]
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Mandatory Visualizations
Logical Relationships and Workflows
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Caption: Key driving forces in SBE-β-CD inclusion complex formation.
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Phase Solubility Study Workflow

1. Prepare SBE-β-CD solutions
(increasing concentrations)

2. Add excess drug to each solution

3. Equilibrate at constant temp
(e.g., 24-72h shaker bath)

4. Filter to remove
undissolved drug

5. Quantify dissolved drug
(e.g., HPLC, UV-Vis)

6. Plot [Drug] vs [SBE-β-CD]

7. Determine Stoichiometry
& Calculate Stability Constant (Ks)

Click to download full resolution via product page

Caption: Experimental workflow for Phase Solubility Studies.
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Job's Plot Workflow

1. Prepare equimolar stock solutions
of Drug and SBE-β-CD

2. Mix solutions in varying
molar fractions (R = 0 to 1)

3. Measure spectroscopic property
(e.g., ΔAbsorbance)

4. Plot (ΔProperty x R) vs. R

5. Identify R at maximum deviation
to determine stoichiometry

Click to download full resolution via product page

Caption: Experimental workflow for Job's Plot (Continuous Variation).
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Isothermal Titration Calorimetry (ITC) Workflow

1. Load SBE-β-CD (Host)
into sample cell

3. Perform automated injections
of guest into host solution

2. Load Drug (Guest)
into injection syringe

4. Measure heat change (ΔH)
for each injection

5. Plot heat change vs.
molar ratio

6. Fit data to binding model to get
Ka, n, ΔH, and calculate ΔG, ΔS

Click to download full resolution via product page

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion
The formation of inclusion complexes with Sulfobutylether-β-cyclodextrin is a cornerstone of

modern pharmaceutical formulation, providing an effective solution to the challenges posed by

poorly water-soluble drugs. The process is a sophisticated interplay of thermodynamic forces,
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driven primarily by the hydrophobic effect and stabilized by a network of non-covalent

interactions. A thorough understanding of these core principles, combined with rigorous

experimental characterization using techniques such as phase solubility studies, NMR, and

ITC, is essential for researchers, scientists, and drug development professionals. This

knowledge enables the rational design and optimization of SBE-β-CD-based formulations,

ultimately leading to safer, more effective, and more bioavailable drug products.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. pharmaexcipients.com [pharmaexcipients.com]

6. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD
(captisol) from Supplier InvivoChem [invivochem.com]

7. cyclodextrinnews.com [cyclodextrinnews.com]

8. researchgate.net [researchgate.net]

9. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin:
Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

10. consensus.app [consensus.app]

11. mdpi.com [mdpi.com]

12. mdpi.com [mdpi.com]

13. researchgate.net [researchgate.net]

14. scispace.com [scispace.com]

15. cyclolab.hu [cyclolab.hu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pdfs.semanticscholar.org/ac9e/871507c8e6ae3740c53d207d9c457a09328e.pdf
https://cyclodextrinnews.com/2023/06/01/a-review-on-sulfobutylether-%CE%B2-cyclodextrin-for-drug-delivery-applications/
https://www.benchchem.com/product/b13414577?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/ac9e/871507c8e6ae3740c53d207d9c457a09328e.pdf
https://pubmed.ncbi.nlm.nih.gov/36446486/
https://pubmed.ncbi.nlm.nih.gov/36446486/
https://www.researchgate.net/publication/309279710_Preparation_and_Characterization_of_the_Sulfobutylether-b-Cyclodextrin_Inclusion_Complex_of_Amiodarone_Hydrochloride_with_Enhanced_Oral_Bioavailability_in_Fasted_State
https://www.researchgate.net/publication/341124649_Sulfobutylether-b-Cyclodextrin
https://www.pharmaexcipients.com/news/unveiling-complexation-mechanism/
https://www.invivochem.com/sbe-beta-cd-captisol.html
https://www.invivochem.com/sbe-beta-cd-captisol.html
https://cyclodextrinnews.com/2023/06/01/a-review-on-sulfobutylether-%CE%B2-cyclodextrin-for-drug-delivery-applications/
https://www.researchgate.net/publication/335326326_Utility_of_Sulfobutyl_Ether_b-Cyclodextrin_Inclusion_Complexes_in_Drug_Delivery_A_Review
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.930297/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.930297/full
https://consensus.app/search/mechanisms-of-%CE%B2-cyclodextrin-inclusion-complex-for/rwv0gSNkQJSCNQPUmDw_cQ/
https://www.mdpi.com/1420-3049/30/19/3944
https://www.mdpi.com/1420-3049/30/3/523
https://www.researchgate.net/publication/225642378_The_Driving_Forces_in_the_Inclusion_Complexation_of_Cyclodextrins
https://scispace.com/pdf/utility-of-sulfobutyl-ether-beta-cyclodextrin-inclusion-288x6tteng.pdf
https://cyclolab.hu/userfiles/cdn_2015_sept.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13414577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. publishing.emanresearch.org [publishing.emanresearch.org]

19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity:
Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

20. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In
Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]

21. The Solubility Studies and the Complexation Mechanism Investigations of Biologically
Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

22. tandfonline.com [tandfonline.com]

23. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with
vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. researchgate.net [researchgate.net]

26. mdpi.com [mdpi.com]

27. researchgate.net [researchgate.net]

28. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through
Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

29. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

30. researchgate.net [researchgate.net]

31. researchgate.net [researchgate.net]

To cite this document: BenchChem. [basic principles of inclusion complex formation with
SBE-β-CD]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13414577#basic-principles-of-inclusion-complex-
formation-with-sbe-cd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11205585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11205585/
https://www.researchgate.net/figure/ariables-that-affect-cyclodextrin-inclusion-complex-formation-This-figure-shows-the_fig4_263846208
https://publishing.emanresearch.org/CurrentIssuePDF/EmanPublisher_5_5551biosensors-317340.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7601231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7601231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9861668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9861668/
https://www.tandfonline.com/doi/full/10.1080/07391102.2023.2254409
https://pmc.ncbi.nlm.nih.gov/articles/PMC5071908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5071908/
https://www.researchgate.net/figure/H-nuclear-magnetic-resonance-NMR-spectra-of-sulfobutylether-b-cyclodextrin-SBE-b-CD_fig5_380484697
https://www.researchgate.net/figure/Representative-NMR-spectrum-recorded-on-a-SBEBCD-sample-of-DS-66-as-determined-by-CE_fig2_297767731
https://www.mdpi.com/1422-0067/23/7/3844
https://www.researchgate.net/publication/359660344_Sulfobutylation_of_Beta-Cyclodextrin_Enhances_the_Complex_Formation_with_Mitragynine_An_NMR_and_Chiroptical_Study
https://pubmed.ncbi.nlm.nih.gov/33113137/
https://pubmed.ncbi.nlm.nih.gov/33113137/
https://en.wikipedia.org/wiki/Isothermal_titration_calorimetry
https://www.researchgate.net/publication/272368124_Analytical_techniques_for_characterization_of_cyclodextrin_complexes_in_the_solid_state_A_review
https://www.researchgate.net/publication/318696904_Analytical_techniques_for_characterizing_cyclodextrins_and_their_inclusion_complexes_with_large_and_small_molecular_weight_guest_molecules
https://www.benchchem.com/product/b13414577#basic-principles-of-inclusion-complex-formation-with-sbe-cd
https://www.benchchem.com/product/b13414577#basic-principles-of-inclusion-complex-formation-with-sbe-cd
https://www.benchchem.com/product/b13414577#basic-principles-of-inclusion-complex-formation-with-sbe-cd
https://www.benchchem.com/product/b13414577#basic-principles-of-inclusion-complex-formation-with-sbe-cd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13414577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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